molecular formula C10H12N2O2S B14669669 1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide CAS No. 46377-45-1

1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide

Cat. No.: B14669669
CAS No.: 46377-45-1
M. Wt: 224.28 g/mol
InChI Key: ZUXPQFYQCGDBHM-UHFFFAOYSA-N
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Description

1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by a fused ring system containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 2-(2-amino-5-chloro-benzenesulphonamido) propanoic acid . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the benzothiadiazepine ring .

Scientific Research Applications

1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate AMPA receptors and KATP channels sets it apart from other benzothiadiazepine derivatives .

Properties

CAS No.

46377-45-1

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2,3-dimethyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide

InChI

InChI=1S/C10H12N2O2S/c1-8-11-7-9-5-3-4-6-10(9)15(13,14)12(8)2/h3-6H,7H2,1-2H3

InChI Key

ZUXPQFYQCGDBHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC2=CC=CC=C2S(=O)(=O)N1C

Origin of Product

United States

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